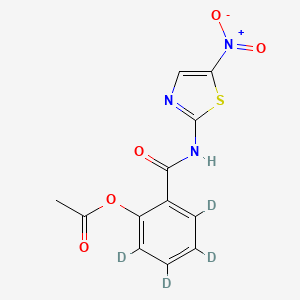

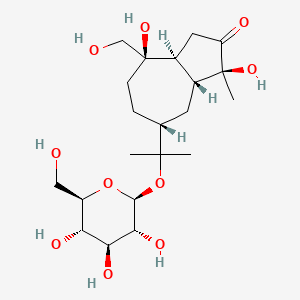

![molecular formula C18H18Cl2F3N5O4 B1139512 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid CAS No. 1431697-85-6](/img/structure/B1139512.png)

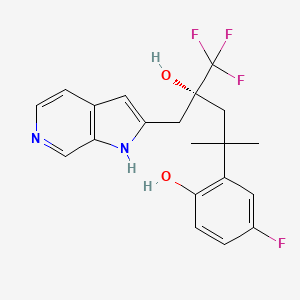

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid

Vue d'ensemble

Description

Le trifluoroacétate d'AT7519 est un nouvel inhibiteur multi-cible des kinases dépendantes des cyclines qui inhibe sélectivement les kinases dépendantes des cyclines 1, 2, 4, 5 et 9. Il a montré des résultats prometteurs dans des modèles précliniques et des essais cliniques de phase précoce pour le traitement de divers cancers, notamment la leucémie et le myélome multiple .

Méthodes De Préparation

La synthèse du trifluoroacétate d'AT7519 implique plusieurs étapes, notamment la formation de la structure de base et des modifications ultérieures pour introduire des groupes fonctionnels spécifiquesL'étape finale implique la formation du sel de trifluoroacétate pour améliorer la stabilité et la solubilité du composé .

Analyse Des Réactions Chimiques

Le trifluoroacétate d'AT7519 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur la molécule.

Substitution: Les réactions de substitution sont couramment utilisées pour introduire différents substituants sur le cycle pyrazole. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers agents halogénants.

Applications de la recherche scientifique

Le trifluoroacétate d'AT7519 a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme composé outil pour étudier l'inhibition des kinases dépendantes des cyclines et leur rôle dans la régulation du cycle cellulaire.

Biologie: Le composé est utilisé pour étudier les mécanismes moléculaires du contrôle du cycle cellulaire et de l'apoptose dans diverses lignées cellulaires.

Médecine: Le trifluoroacétate d'AT7519 est évalué dans des essais cliniques pour le traitement de cancers tels que la leucémie, le myélome multiple et les tumeurs solides. .

Mécanisme d'action

Le trifluoroacétate d'AT7519 exerce ses effets en inhibant sélectivement les kinases dépendantes des cyclines, ce qui conduit à l'inhibition de la progression du cycle cellulaire et à l'induction de l'apoptose. Le composé cible la phosphorylation de l'ARN polymérase II, qui est essentielle à la régulation transcriptionnelle. En inhibant ce processus, le trifluoroacétate d'AT7519 régule à la baisse l'expression de protéines anti-apoptotiques telles que Mcl-1, conduisant à la mort cellulaire .

Applications De Recherche Scientifique

AT7519 trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.

Biology: The compound is used to investigate the molecular mechanisms of cell cycle control and apoptosis in various cell lines.

Medicine: AT7519 trifluoroacetate is being evaluated in clinical trials for the treatment of cancers such as leukemia, multiple myeloma, and solid tumors. .

Industry: The compound is used in the development of new therapeutic agents targeting cyclin-dependent kinases.

Mécanisme D'action

AT7519 trifluoroacetate exerts its effects by selectively inhibiting cyclin-dependent kinases, leading to the inhibition of cell cycle progression and induction of apoptosis. The compound targets the phosphorylation of RNA polymerase II, which is essential for transcriptional regulation. By inhibiting this process, AT7519 trifluoroacetate downregulates the expression of antiapoptotic proteins such as Mcl-1, leading to cell death .

Comparaison Avec Des Composés Similaires

Le trifluoroacétate d'AT7519 est unique en sa capacité à inhiber sélectivement plusieurs kinases dépendantes des cyclines avec une forte puissance. Les composés similaires incluent:

Flavopiridol: Un autre inhibiteur des kinases dépendantes des cyclines avec une plus large gamme de cibles mais une sélectivité inférieure.

Roscovitine: Un inhibiteur sélectif des kinases dépendantes des cyclines 1, 2 et 5, mais avec des propriétés pharmacocinétiques différentes.

Dinaciclib: Un inhibiteur puissant des kinases dépendantes des cyclines 1, 2, 5 et 9, similaire au trifluoroacétate d'AT7519, mais avec une structure chimique et un mécanisme d'action différents

Le trifluoroacétate d'AT7519 se distingue par sa haute sélectivité et sa puissance, ce qui en fait un outil précieux à la fois en recherche et en milieu clinique.

Propriétés

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2.C2HF3O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;3-2(4,5)1(6)7/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOQTRBZWZONHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-85-6 | |

| Record name | 1H-Pyrazole-3-carboxamide, 4-[(2,6-dichlorobenzoyl)amino]-N-4-piperidinyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

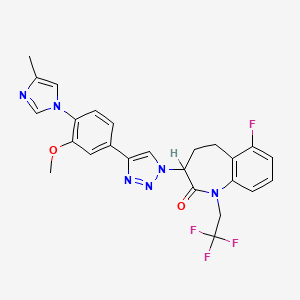

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)